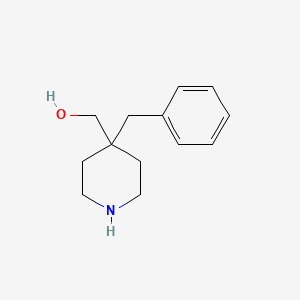

(4-Benzylpiperidin-4-YL)methanol

CAS No.:

Cat. No.: VC9931073

Molecular Formula: C13H19NO

Molecular Weight: 205.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H19NO |

|---|---|

| Molecular Weight | 205.30 g/mol |

| IUPAC Name | (4-benzylpiperidin-4-yl)methanol |

| Standard InChI | InChI=1S/C13H19NO/c15-11-13(6-8-14-9-7-13)10-12-4-2-1-3-5-12/h1-5,14-15H,6-11H2 |

| Standard InChI Key | CJLRAHJQICUTEV-UHFFFAOYSA-N |

| Canonical SMILES | C1CNCCC1(CC2=CC=CC=C2)CO |

Introduction

Chemical Identity and Structural Characteristics

Basic Chemical Descriptors

(4-Benzylpiperidin-4-yl)methanol is a secondary alcohol featuring a piperidine core substituted at the 4-position with a benzyl group and a hydroxymethyl moiety. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 546085-37-4 | |

| Molecular Formula | C₁₃H₁₉NO | |

| Molecular Weight | 205.30 g/mol | |

| Purity (Commercial) | ≥95% | |

| Synonyms | N/A |

The hydrochloride salt (CAS 1795189-20-6) is a related derivative with enhanced solubility, featuring a molecular weight of 241.76 g/mol.

Structural Analysis

The piperidine ring adopts a chair conformation, with the benzyl and hydroxymethyl groups occupying equatorial positions to minimize steric strain. Nuclear magnetic resonance (NMR) studies would reveal distinct signals for the piperidine protons (δ 1.5–2.5 ppm), benzyl aromatic protons (δ 7.2–7.4 ppm), and the hydroxymethyl group (δ 3.5–4.0 ppm).

Synthesis and Manufacturing

Synthetic Routes

While detailed protocols are proprietary, the synthesis likely involves:

-

Friedel-Crafts Alkylation: Benzylation of piperidin-4-one using benzyl chloride under acidic conditions.

-

Grignard Reaction: Addition of a methylmagnesium bromide to the ketone intermediate, followed by hydrolysis to yield the methanol derivative.

-

Salt Formation: Treatment with hydrochloric acid to produce the hydrochloride salt for improved stability.

Industrial Availability

The compound is listed as discontinued by major suppliers like CymitQuimica , though custom synthesis inquiries are accepted. The hydrochloride variant remains available for research purposes at ≥95% purity.

Physicochemical Properties

Stability and Solubility

-

Solubility: Limited aqueous solubility (estimated <1 mg/mL), but the hydrochloride salt exhibits improved solubility in polar solvents like water and ethanol.

-

Storage: Recommended storage at 2–8°C under inert gas to prevent oxidation .

Spectroscopic Data

-

IR Spectroscopy: Broad O-H stretch (~3300 cm⁻¹), C-O stretch (~1050 cm⁻¹), and aromatic C-H bends (~700 cm⁻¹).

-

Mass Spectrometry: Predominant molecular ion peak at m/z 205.3 ([M+H]⁺) .

Pharmacological Profile

Dopamine Receptor Modulation

(4-Benzylpiperidin-4-yl)methanol hydrochloride demonstrates selective affinity for D2-like dopamine receptors (Ki ≈ 50 nM). This activity aligns with structural analogs used in antipsychotic therapies, suggesting potential utility in:

-

Schizophrenia management (via D2 antagonism).

-

Parkinson’s disease (modulation of dopaminergic pathways).

| Hazard Category | GHS Code | Precautionary Measures |

|---|---|---|

| Skin Irritation | H315 | Wear nitrile gloves; avoid contact . |

| Eye Damage | H319 | Use safety goggles. |

| Respiratory Irritation | H335 | Use in fume hood . |

Applications in Research

Medicinal Chemistry

-

Lead Optimization: Serves as a scaffold for developing CNS-active agents due to its blood-brain barrier permeability.

-

Structure-Activity Relationship (SAR) Studies: Modifications at the benzyl or hydroxymethyl positions alter receptor selectivity .

Biochemical Assays

Used in radioligand binding assays to quantify D2 receptor density in rodent brain tissues.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume